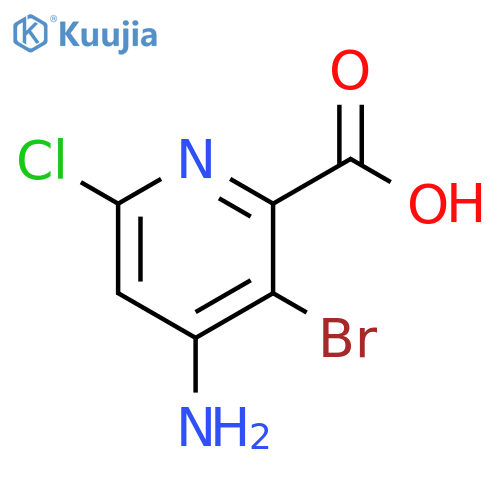Cas no 350601-79-5 (4-amino-3-bromo-6-chloropyridine-2-carboxylic acid)

4-amino-3-bromo-6-chloropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylic acid, 4-amino-3-bromo-6-chloro-
- 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid
-
- MDL: MFCD18258773
- インチ: 1S/C6H4BrClN2O2/c7-4-2(9)1-3(8)10-5(4)6(11)12/h1H,(H2,9,10)(H,11,12)
- InChIKey: CDMKRSOAFIMZQB-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=NC(Cl)=CC(N)=C1Br
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257735-0.5g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 0.5g |
$1760.0 | 2024-06-18 | |
| 1PlusChem | 1P01C4K4-1g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 1g |
$2852.00 | 2023-12-17 | |
| 1PlusChem | 1P01C4K4-500mg |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 500mg |
$2238.00 | 2023-12-17 | |
| 1PlusChem | 1P01C4K4-2.5g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 2.5g |
$5530.00 | 2023-12-17 | |
| 1PlusChem | 1P01C4K4-10g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 10g |
$12056.00 | 2023-12-17 | |
| Enamine | EN300-257735-0.05g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 0.05g |
$600.0 | 2024-06-18 | |
| Enamine | EN300-257735-1g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 1g |
$2257.0 | 2023-09-14 | |
| Enamine | EN300-257735-2.5g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 2.5g |
$4424.0 | 2024-06-18 | |
| Enamine | EN300-257735-0.25g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 0.25g |
$1118.0 | 2024-06-18 | |
| Enamine | EN300-257735-5.0g |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid |
350601-79-5 | 95% | 5.0g |
$6545.0 | 2024-06-18 |
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid 関連文献
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
4-amino-3-bromo-6-chloropyridine-2-carboxylic acidに関する追加情報
Introduction to 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid (CAS No. 350601-79-5)
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid, identified by its CAS number 350601-79-5, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and applications in drug development. The structural features of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid, including its amino, bromo, and chloro substituents, make it a versatile scaffold for synthesizing various pharmacologically active agents.
The compound’s unique chemical properties stem from the presence of multiple functional groups that can participate in further chemical modifications. The amino group at the 4-position provides a site for nucleophilic substitution reactions, while the bromo and chloro groups at the 3- and 6-positions, respectively, serve as electrophilic centers for cross-coupling reactions. These characteristics have made 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyridine derivatives. The structural motif of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid has been explored in several research studies aimed at identifying new drugs with improved efficacy and reduced side effects. For instance, modifications of this scaffold have led to the discovery of compounds with potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.
One notable area of research involves the use of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating this compound into drug candidates, researchers have been able to develop molecules that selectively inhibit specific kinases, thereby targeting the underlying mechanisms of these conditions. Several preclinical studies have demonstrated the promising potential of these inhibitors in animal models.
Another exciting application of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid is in the development of antiviral drugs. The ability to modify its structure allows chemists to create compounds that can interfere with viral replication cycles. For example, derivatives of this scaffold have shown inhibitory activity against certain RNA viruses by targeting essential viral enzymes. This research underscores the importance of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid as a key intermediate in antiviral drug discovery.
The synthetic pathways involving 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid are also worth mentioning. The compound can be synthesized through multi-step organic transformations starting from readily available pyridine derivatives. These synthetic routes often involve halogenation reactions followed by functional group interconversions to introduce the desired substituents at specific positions. The efficiency and scalability of these synthetic methods are critical factors that influence their industrial applicability.
In conclusion, 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid (CAS No. 350601-79-5) is a highly versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for chemists working on novel drug candidates. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
350601-79-5 (4-amino-3-bromo-6-chloropyridine-2-carboxylic acid) 関連製品
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)
- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)
- 2229393-27-3(1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)
- 1342431-92-8(Methyl 2-(azetidin-3-ylsulfanyl)acetate)
- 1208087-83-5(1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)
- 1226433-56-2(N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
